molecular formula C13H13N5O2S B11033319 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11033319
M. Wt: 303.34 g/mol
InChI Key: QPRVPAOOWVJHNL-UHFFFAOYSA-N
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Description

5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole, pyrimidine, and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions to form the thiazolo[3,2-a]pyrimidine core . The pyrazole moiety can be introduced through the reaction of hydrazine derivatives with β-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of microwave irradiation, various catalysts, and solvent systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

5-oxo-N-(2-propan-2-ylpyrazol-3-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H13N5O2S/c1-8(2)18-10(3-4-15-18)16-11(19)9-7-14-13-17(12(9)20)5-6-21-13/h3-8H,1-2H3,(H,16,19)

InChI Key

QPRVPAOOWVJHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

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